molecular formula C18H22O3Si B1313688 2-((tert-Butyldiphenylsilyl)oxy)acetic acid CAS No. 76271-74-4

2-((tert-Butyldiphenylsilyl)oxy)acetic acid

Cat. No.: B1313688
CAS No.: 76271-74-4
M. Wt: 314.4 g/mol
InChI Key: AHVZUDBOTZUEOO-UHFFFAOYSA-N
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Description

2-((tert-Butyldiphenylsilyl)oxy)acetic acid is an organic compound with the molecular formula C18H22O3Si. It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a tert-butyldiphenylsilyl group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butyldiphenylsilyl)oxy)acetic acid typically involves the reaction of tert-butyldiphenylsilyl chloride with glycolic acid in the presence of a base such as pyridine or imidazole. The reaction proceeds through the formation of an intermediate silyl ether, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butyldiphenylsilyl)oxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((tert-Butyldiphenylsilyl)oxy)acetic acid is widely used in scientific research due to its versatility:

    Chemistry: It serves as a protecting group for alcohols in organic synthesis, allowing for selective reactions without interference from hydroxyl groups.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It is involved in the development of drug delivery systems and prodrugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((tert-Butyldiphenylsilyl)oxy)acetic acid involves the formation of a stable silyl ether linkage with alcohols. This linkage protects the hydroxyl group from unwanted reactions, allowing for selective transformations. The tert-butyldiphenylsilyl group can be removed under mild acidic or basic conditions, regenerating the free alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butyldiphenylsilyl)oxy)acetic acid is unique due to its balance of steric bulk and stability. It offers greater resistance to acidic and nucleophilic conditions compared to other silyl ethers, making it a valuable protecting group in complex synthetic sequences .

Properties

IUPAC Name

2-[tert-butyl(diphenyl)silyl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3Si/c1-18(2,3)22(21-14-17(19)20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVZUDBOTZUEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456751
Record name 2-((tert-Butyldiphenylsilyl)oxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76271-74-4
Record name 2-((tert-Butyldiphenylsilyl)oxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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